(2,6-dichlorophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves the reaction of 2,6-dichlorobenzaldehyde with 5,6-dimethyl-1H-benzimidazole under specific conditions. One common method includes dissolving the reactants in ethanol and adding a base such as potassium hydroxide (KOH) to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by filtration, washing, and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,6-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2,6-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichlorophenyl)(1H-benzimidazol-1-yl)methanone
- (2,6-Dichlorophenyl)(5-methyl-1H-benzimidazol-1-yl)methanone
Uniqueness
(2,6-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is unique due to the presence of both 2,6-dichlorophenyl and 5,6-dimethyl-1H-benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12Cl2N2O |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C16H12Cl2N2O/c1-9-6-13-14(7-10(9)2)20(8-19-13)16(21)15-11(17)4-3-5-12(15)18/h3-8H,1-2H3 |
InChI Key |
QTAFBOWBAATGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.